molecular formula C7H8N2O2S B8727839 methyl 5-methylsulfanylpyrazine-2-carboxylate

methyl 5-methylsulfanylpyrazine-2-carboxylate

Cat. No.: B8727839
M. Wt: 184.22 g/mol
InChI Key: IVVDMMUYOVAXAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 5-methylsulfanylpyrazine-2-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction is typically carried out at a temperature of 65°C for 8 hours. After the reaction is complete, the mixture is cooled, and the excess methanol is removed by rotary evaporation. The crude product is then purified by partitioning between water and toluene, followed by extraction and drying .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the high purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: methyl 5-methylsulfanylpyrazine-2-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

methyl 5-methylsulfanylpyrazine-2-carboxylate

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)5-3-9-6(12-2)4-8-5/h3-4H,1-2H3

InChI Key

IVVDMMUYOVAXAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methanethiolate (44.6 mg) was added to a solution of methyl 5-chloropyrazine-2-carboxylate (87 mg) in hexamethylphosphorous triamide (1 mL) at room temperature, followed by stirring for 13 hours and 30 minutes. Water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography to obtain the title compound (6.8 mg).
Quantity
44.6 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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